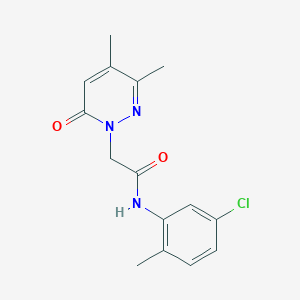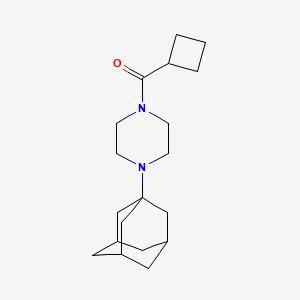
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as CDPPA, is a small molecule that has been extensively studied for its potential application in various scientific research fields. CDPPA is a potent and selective activator of the protein phosphatase-2A (PP2A), which plays a critical role in regulating cellular signaling pathways.
作用機序
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide activates PP2A by binding to the B subunit of the enzyme, which leads to the dephosphorylation of various signaling molecules, including AKT, ERK, and mTOR. This results in the inhibition of cell growth and proliferation and induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound activates PP2A, which leads to the dephosphorylation of tau protein, a key factor in the pathogenesis of Alzheimer's disease. In cardiovascular diseases, this compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, protection of neurons from oxidative stress, improvement of cognitive function, and anti-inflammatory and anti-atherosclerotic effects.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for PP2A, its ability to induce apoptosis in cancer cells, and its neuroprotective and anti-inflammatory effects. However, this compound also has some limitations, including its low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide research, including the development of more potent and selective this compound analogs, the investigation of this compound's potential application in other diseases, such as diabetes and inflammatory bowel disease, and the exploration of this compound's mechanism of action at the molecular level. Additionally, this compound's potential as a therapeutic agent for cancer and neurodegenerative diseases should be further explored in preclinical and clinical studies.
合成法
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isocyanate with 3,4-dimethyl-6-oxo-1(6H)-pyridazine, followed by the reaction of the resulting intermediate with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to have potential application in various scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-4-5-12(16)7-13(9)17-14(20)8-19-15(21)6-10(2)11(3)18-19/h4-7H,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNZVUHJCPSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)

![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)

![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)
![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
